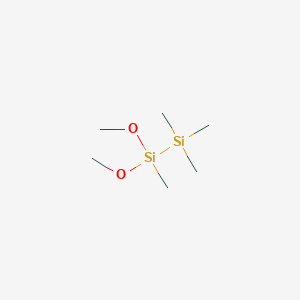
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane: is an organosilicon compound with the molecular formula C6H18O2Si2 . It is characterized by the presence of two silicon atoms bonded to methoxy groups and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane can be synthesized through the reaction of dimethoxymethylsilane with chlorodimethylsilane . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Compounds with different functional groups replacing the methoxy groups
Scientific Research Applications
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane has a wide range of applications in scientific research, including:
Biology: The compound is used in the preparation of silicon-based materials for biological applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound’s molecular structure allows it to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
- 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Dichlorotetramethyldisilane
- Hexamethyldisilazane
Comparison: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane is unique due to its methoxy groups, which provide distinct reactivity compared to similar compounds with different functional groups. For example, 1,2-Diethoxy-1,1,2,2-tetramethyldisilane has ethoxy groups instead of methoxy groups, leading to different chemical behavior and applications .
Properties
CAS No. |
61011-53-8 |
|---|---|
Molecular Formula |
C6H18O2Si2 |
Molecular Weight |
178.38 g/mol |
IUPAC Name |
dimethoxy-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C6H18O2Si2/c1-7-10(6,8-2)9(3,4)5/h1-6H3 |
InChI Key |
BQLQQEHXQQLKEV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















